molecular formula C19H27N5O3S B10934207 N-(2,3-dimethylphenyl)-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

N-(2,3-dimethylphenyl)-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

Cat. No.: B10934207
M. Wt: 405.5 g/mol
InChI Key: KCHWRSAQWDZQSR-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a pyrazole moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperazine Ring Formation: The sulfonylated pyrazole is reacted with piperazine to form the piperazine ring.

    Acetamide Formation: Finally, the piperazine derivative is acylated with an acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the piperazine and pyrazole moieties may interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide is unique due to its combination of a piperazine ring, pyrazole moiety, and sulfonyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H27N5O3S

Molecular Weight

405.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C19H27N5O3S/c1-14-6-5-7-17(15(14)2)21-19(25)13-23-8-10-24(11-9-23)28(26,27)18-12-20-22(4)16(18)3/h5-7,12H,8-11,13H2,1-4H3,(H,21,25)

InChI Key

KCHWRSAQWDZQSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=C(N(N=C3)C)C)C

Origin of Product

United States

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